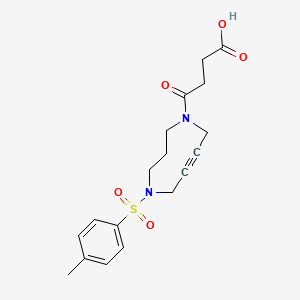

4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, which have a similar structure to the compound you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Indole is a crystalline colorless compound with specific odors .科学的研究の応用

Optical Gating of Photosensitive Synthetic Ion Channels

Research by Ali et al. (2012) on a photolabile protecting group similar in structure to the mentioned compound demonstrates its application in the optical gating of nanofluidic devices based on synthetic ion channels. The process involves the irradiation-induced transformation of hydrophobic molecules to hydrophilic groups, facilitating light-triggered permselective transport of ionic species. This application is crucial for the development of controlled release systems, sensing technologies, and information processing devices within nanofluidics and beyond (Ali et al., 2012).

Synthetic Methodologies and Molecular Interactions

In another study, oxonium ylides trapped with Michael acceptors have been explored for their synthetic utility in producing α-hydroxyesters with high diastereoselectivity. Such methodologies are pivotal in the synthesis of complex molecules, showcasing the compound's relevance in organic synthesis (Han et al., 2011).

Structural and Molecular Docking Studies

Vanasundari et al. (2018) conducted spectroscopic, structural, and docking studies on similar compounds, highlighting their potential in drug discovery and design. Their work elucidates the importance of such compounds in understanding molecular interactions, stability, and reactivity, which are crucial for the development of new pharmaceuticals (Vanasundari et al., 2018).

Supramolecular Synthons and Crystal Engineering

Research into the crystals of related compounds, such as N-(aryl)-succinamic acids, provides insights into supramolecular synthons, which are fundamental for crystal engineering and the design of materials with specific properties. This area of research has implications for pharmaceuticals, electronics, and nanotechnology (PrakashShet et al., 2018).

Advanced Functional Materials and Drug Design

The compound's structural features and reactivity profiles suggest its potential utility in creating advanced functional materials and in drug design, particularly in synthesizing compounds with specific biological activities. Studies on related compounds underscore the importance of such molecular architectures in various scientific fields, ranging from material science to biochemistry (Uguen et al., 2021).

作用機序

Target of Action

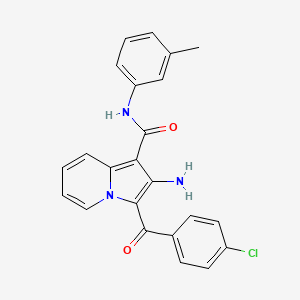

DACN(Tos,Suc-OH), also known as 4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)butanoic acid, is a click chemistry reagent . .

Mode of Action

The compound contains a cycloalkyne group , which has a unique bent structure and high reactivity towards cycloaddition reactions . This allows it to participate in strain-promoted azide-alkyne cycloadditions (SPAAC) . In these reactions, the nitrogens in the compound serve as connection points for a variety of functional units .

Biochemical Pathways

The exact biochemical pathways affected by DACN(Tos,Suc-OH) are dependent on the molecules it is conjugated with. Its ability to form reliable molecular conjugations through spaac has found utility in a broad range of fields .

Pharmacokinetics

The compound’s high thermal and chemical stability suggest that it may have favorable pharmacokinetic properties.

Result of Action

The result of DACN(Tos,Suc-OH)'s action is the formation of stable molecular conjugates through SPAAC . The exact molecular and cellular effects would depend on the specific molecules that DACN(Tos,Suc-OH) is conjugated with.

Action Environment

The action of DACN(Tos,Suc-OH) is influenced by the chemical environment. Its high thermal and chemical stability suggest that it can maintain its reactivity in a variety of conditions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-15-5-7-16(8-6-15)26(24,25)20-13-3-2-11-19(12-4-14-20)17(21)9-10-18(22)23/h5-8H,4,9-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAZNIVCKZZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2862987.png)

![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)